4-vinylphthalic acid

Übersicht

Beschreibung

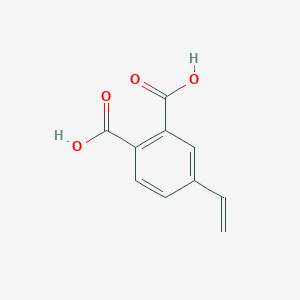

4-vinylphthalic acid is an organic compound with the chemical formula C10H8O4. It is a dicarboxylic acid containing an ethenyl group attached to a benzene ring. This compound is known for its applications in the synthesis of high-performance polymers and resins due to its unique chemical structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-vinylphthalic acid involves the reaction of phthalic acid with vinyl chloride under suitable conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the ethenyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where phthalic acid and vinyl chloride are reacted in the presence of a catalyst. The reaction mixture is then purified through various separation techniques to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-vinylphthalic acid can undergo several types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Polymerization and Coatings

4-VPA is primarily used as a monomer in the synthesis of various copolymers. Its ability to undergo free radical polymerization allows it to be incorporated into different polymer matrices, enhancing their properties.

- Applications :

- Adhesives and Sealants : 4-VPA-based polymers exhibit improved adhesion properties due to the presence of phthalic acid moieties, which enhance compatibility with various substrates.

- Protective Coatings : The incorporation of 4-VPA into coatings improves durability, chemical resistance, and thermal stability.

| Application Type | Benefits |

|---|---|

| Adhesives | Enhanced adhesion to diverse substrates |

| Coatings | Improved durability and chemical resistance |

Biomedical Applications

Drug Delivery Systems

4-VPA has been explored in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.

- Case Study : A study demonstrated that hydrogels synthesized from 4-VPA exhibited sustained release of therapeutic agents over extended periods, making them suitable for long-term drug delivery applications .

| Hydrogel Property | Description |

|---|---|

| Biocompatibility | Safe for use in biological systems |

| Drug Release Rate | Controlled release over time |

Environmental Applications

Pollution Control

Recent studies have indicated that 4-VPA can be utilized in the treatment of wastewater containing phthalate esters, which are known environmental pollutants. The compound can facilitate the degradation of these esters through advanced oxidation processes.

- Case Study : Research showed that using 4-VPA in combination with specific catalysts significantly improved the degradation rates of phthalate esters in wastewater treatment facilities .

| Treatment Method | Efficiency |

|---|---|

| Advanced Oxidation | High degradation rates of pollutants |

Analytical Chemistry

Detection and Analysis

4-VPA can also serve as a reagent in analytical chemistry for detecting various compounds, including phthalates in environmental samples. Its unique chemical properties allow for effective extraction and analysis.

- Application Example : A method utilizing 4-VPA as a derivatizing agent for the analysis of phthalate esters in drinking water was developed, showcasing its utility in environmental monitoring .

| Analytical Method | Application |

|---|---|

| Derivatization | Detection of phthalates |

Wirkmechanismus

The mechanism of action of 4-vinylphthalic acid involves its ability to undergo various chemical reactions due to the presence of the ethenyl group and carboxylic acid groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with unique properties. The molecular targets and pathways involved include the formation of ester linkages and cross-linking reactions that enhance the material’s thermal and mechanical properties .

Vergleich Mit ähnlichen Verbindungen

2-Ethenylbenzene-1,4-dicarboxylic acid: Another dicarboxylic acid with an ethenyl group, used in similar applications.

4,4’-Stilbenedicarboxylic acid: Used in the synthesis of luminescent materials and metal-organic frameworks.

Uniqueness: 4-vinylphthalic acid is unique due to its specific arrangement of functional groups, which allows for the synthesis of high-performance polymers with excellent thermal and mechanical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Biologische Aktivität

4-Vinylphthalic acid (4-VPA) is an organic compound derived from phthalic acid, characterized by the presence of a vinyl group. Its biological activity has garnered attention due to its potential applications in various fields, including pharmacology, toxicology, and environmental science. This article synthesizes current research findings on the biological activity of 4-VPA, emphasizing its effects on microorganisms, potential toxicity, and metabolic pathways.

1. Overview of this compound

4-VPA is a derivative of phthalic acid, which is widely used as a precursor in the synthesis of plasticizers and other industrial chemicals. The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological studies.

2.1 Effects on Microorganisms

Recent studies indicate that 4-VPA exhibits significant effects on microbial growth and metabolism. For instance, research on Rhizoctonia solani, a pathogenic fungus, demonstrated that 4-VPA influences mycelial growth and biomass production in a concentration-dependent manner.

- Growth Response : At low concentrations (0.1–10 mg·L), 4-VPA did not significantly inhibit fungal growth; however, at higher concentrations (100 mg·L), it promoted growth, reaching a maximum biomass of 2.22 g . Conversely, at concentrations above 500 mg·L, a notable inhibitory effect was observed.

| Concentration (mg·L) | Mycelial Growth (cm) | Biomass (g) |

|---|---|---|

| 0 | Control | Control |

| 0.1 | Slight Increase | Minimal |

| 10 | Slight Increase | Minimal |

| 100 | 7.10 | 2.22 |

| 500 | Significant Decrease | Low |

2.2 Metabolic Pathways

The metabolic profiling of fungi exposed to 4-VPA revealed alterations in key metabolic pathways related to sugar, lipid, and protein metabolism. The Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis indicated that these changes could be linked to the compound's ability to modulate cellular processes and growth dynamics .

3.1 Acute Toxicity

The acute toxicity of phthalic acid derivatives, including 4-VPA, has been evaluated through various animal studies. Notably, ingestion of high doses can lead to serious health consequences . Animal experiments suggest that doses exceeding 150 grams may be fatal or cause significant health damage.

- Skin Contact : While skin contact with 4-VPA is generally considered safe under controlled conditions, systemic harm may occur if the compound enters through cuts or abrasions .

3.2 Mutagenicity and Carcinogenicity

Research indicates that while phthalic acid does not exhibit mutagenic effects in bacterial tests, it has shown some mutagenicity in fruit flies . Further studies are required to fully elucidate the potential carcinogenic risks associated with long-term exposure to phthalates.

Case Study: Phthalate Exposure in Rats

A study involving Wistar rats fed diets containing various phthalate esters revealed significant changes in serum lipid composition without notable increases in esterified fatty acids . This suggests that while certain phthalates may alter lipid metabolism, they do not universally affect all lipid classes.

Eigenschaften

IUPAC Name |

4-ethenylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNOGQHTZSYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293240 | |

| Record name | 4-ethenylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22037-61-2 | |

| Record name | NSC88000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethenylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.